2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[4-oxo-4-(2-prop-2-enylsulfanylbenzimidazol-1-yl)butyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-2-16-33-26-27-20-12-3-4-13-21(20)29(26)22(30)14-7-15-28-24(31)18-10-5-8-17-9-6-11-19(23(17)18)25(28)32/h2-6,8-13H,1,7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWUDOZPQHOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that integrates various functional groups, including benzimidazole and isoquinoline moieties. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 394.49 g/mol. The presence of the allylthio group and the benzo[de]isoquinoline structure is noteworthy as these features are often associated with various biological activities.
Antiproliferative Activity
Research indicates that compounds similar to the target molecule exhibit promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that benzo[de]isoquinoline derivatives can inhibit the growth of human cancer cells through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 45.0 | Apoptosis induction |
| Compound B | MDA-MB-231 | 38.5 | Cell cycle arrest |
| Target Molecule | U937 | TBD | TBD |
Antimicrobial Activity
Similar compounds have also shown antimicrobial properties against a range of bacterial strains. The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.
The mechanisms through which this compound may exert its biological effects include:
- Interaction with DNA : Some benzo[de]isoquinoline derivatives intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Influence on pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival.
Study 1: Antiproliferative Effects
In a recent study, derivatives of benzo[de]isoquinoline were tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications to the allylthio group significantly enhanced activity against breast cancer cells (MDA-MB-231). The study highlighted that the introduction of electron-withdrawing groups could further improve potency.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives displayed strong activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, with results indicating a correlation between structural modifications and increased antimicrobial activity.
Synthesis Pathways
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing starting materials such as benzimidazole derivatives and isoquinolinediones.
- Functional Group Modifications : Employing techniques like alkylation or acylation to introduce the allylthio group.
- Cyclization Reactions : Forming the final structure through cyclization processes that yield the desired heterocyclic frameworks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzimidazole precursors. Key steps include:
- Alkylation : Use of allylthio groups under basic conditions (e.g., NaH in THF) to functionalize the benzimidazole core .
- Coupling Reactions : Employing catalysts like copper(I) iodide or palladium complexes for cross-coupling intermediates .
- Oxobutyl Linker Formation : Ketone introduction via oxidation of butyl precursors (e.g., using Jones reagent) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side products .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | NaH, THF, 60°C | 72–85 | |
| Coupling | Pd(PPh₃)₄, DMF, 80°C | 65–78 |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, allylthio protons appear as a triplet at δ 3.2–3.5 ppm, while the oxobutyl carbonyl resonates at δ 170–175 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) validate functional groups .
- Elemental Analysis : Discrepancies between calculated and observed values (>0.3%) indicate impurities, necessitating column chromatography (silica gel, hexane/EtOAc) for purification .
Advanced Research Questions
Q. How can X-ray crystallography and molecular docking elucidate the compound’s binding interactions with biological targets?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (CCDC: 1038591) reveals bond angles, dihedral rotations, and hydrogen-bonding networks. For example, the imidazole ring exhibits a planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites .
- Docking Studies : Software like AutoDock Vina predicts binding poses. The allylthio group’s flexibility allows adaptive interactions with hydrophobic pockets, while the oxobutyl linker stabilizes hydrogen bonds .
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for antiproliferative assays) and normalize cell viability metrics (MTT vs. ATP-based assays) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the benzimidazole core to enhance solubility and target affinity, reducing variability .
- Cross-Validation : Combine in vitro data with computational ADMET predictions to identify confounding factors (e.g., metabolic instability) .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility. For example, 20% PEG-400 increases solubility by 5-fold .
- Prodrug Design : Esterify the oxobutyl carbonyl to enhance bioavailability, with enzymatic hydrolysis releasing the active compound in vivo .
Q. What computational methods predict the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-31G* level model protonation states. The allylthio group shows pH-dependent tautomerism, stabilizing the compound at physiological pH .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) coupled with LC-MS identifies degradation products (e.g., sulfoxide formation under oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
